molecular formula C25H23N3O6S B2799568 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-56-3

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2799568
CAS No.: 851947-56-3
M. Wt: 493.53
InChI Key: CCPYAMZLZHPOLB-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features an ethyl carboxylate group at position 1, a phenyl substituent at position 3, and a 2-(3,4-dimethoxyphenyl)acetamido group at position 5. Its molecular formula is C₂₅H₂₄N₄O₆S, with a calculated molecular weight of 508.55 g/mol (derived from atomic masses).

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-34-25(31)22-17-14-35-23(21(17)24(30)28(27-22)16-8-6-5-7-9-16)26-20(29)13-15-10-11-18(32-2)19(12-15)33-3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPYAMZLZHPOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thieno[3,4-d]pyridazine Family

Key analogs (Table 1) include:

  • Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0): Lacks the dimethoxyphenylacetamido group but features amino substituents, increasing polarity .
  • Ethyl 7-hydroxy-3,5-dimethyl-2-[(phenylcarbonyl)amino]-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1269028-11-6): A pyrrolopyrazine analog with distinct substitution patterns .

Table 1: Comparative Structural and Physical Properties

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Thieno[3,4-d]pyridazine 5: 2-(3,4-dimethoxyphenyl)acetamido; 3: phenyl C₂₅H₂₄N₄O₆S 508.55 High lipophilicity (predicted)
1282448-99-0 Thieno[3,4-d]pyridazine 5: amino; 3: 4-aminophenyl C₁₅H₁₃N₃O₃S 315.35 Higher aqueous solubility (amino groups)
1269028-11-6 Pyrrolo[2,3-b]pyrazine 7: hydroxy; 2: phenylcarbonylamino C₂₁H₁₈N₄O₅ 406.40 Moderate polarity (hydroxy group)

Substituent-Driven Property Differences

  • Melting Points : While direct data for the target compound are unavailable, analogs like Example 83 in (melting point 302–304°C) suggest that crystalline stability is common in such heterocycles .

Research Findings and Implications

Table 2: Hypothesized Bioactivity Based on Substituents

Compound Substituent Features Potential Bioactivity
Target Compound Dimethoxyphenyl (CNS-targeting motif), acetamido (H-bond donor) Neuroactive or kinase inhibitory properties
1282448-99-0 Dual amino groups (polar interactions) Antibacterial or antifolate activity
Example 83 Fluorinated chromenone-pyrazolopyrimidine Anticancer (kinase inhibition)

Key Observations:

  • The target compound’s dimethoxyphenyl group resembles motifs in neurotransmitters (e.g., dopamine derivatives), suggesting possible central nervous system (CNS) applications.
  • Thieno[3,4-d]pyridazines are less explored than pyrimidines or pyrazines, offering novelty in drug discovery .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization parameters for synthesizing this thieno[3,4-d]pyridazine derivative?

  • Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophenes with hydrazine derivatives, followed by functionalization of the pyridazine core. Key parameters include:

  • Solvent selection: Toluene or dichloromethane for reflux conditions to ensure solubility and reaction efficiency .
  • Catalysts: Acetic acid or Lewis acids to accelerate amide bond formation and cyclization .
  • Temperature control: Elevated temperatures (80–120°C) to drive ring closure and reduce side products .
  • Purification: Column chromatography or recrystallization to isolate the compound with >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • X-ray crystallography: Resolves 3D conformation, critical for understanding biological interactions (e.g., hydrogen bonding with target receptors) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for nitro or halogen substituents .

Q. How should initial biological activity screening be designed for this compound?

  • Answer:

  • Target selection: Prioritize receptors or enzymes where thieno[3,4-d]pyridazines show historical activity (e.g., adenosine A1 receptors, tau aggregation inhibitors) .
  • Assay types:
  • In vitro enzyme inhibition assays (e.g., IC50_{50} determination using fluorogenic substrates) .
  • Cell-based viability assays (e.g., MTT for anticancer or anti-inflammatory activity) .
  • Positive controls: Include structurally analogous compounds (e.g., ethyl 5-amino derivatives) to benchmark potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities during synthesis?

  • Answer:

  • DoE (Design of Experiments): Use factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature) .
  • In-line monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Byproduct analysis: Identify side products via LC-MS and modify protecting groups (e.g., Boc vs. acetyl) to block unwanted reactivity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Answer:

  • Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Assay standardization: Replicate studies under consistent conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
  • Off-target profiling: Use kinase or GPCR panels to identify confounding interactions (e.g., cyclohexylacetamido derivatives showing cross-reactivity) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Answer:

  • Molecular dynamics (MD) simulations: Simulate ligand-receptor binding over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with 3,4-dimethoxyphenyl groups) .
  • Pharmacophore modeling: Map essential features (e.g., hydrophobic acetamido groups) to align with active sites of tau protein or adenosine receptors .
  • Free energy calculations: Use MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .

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